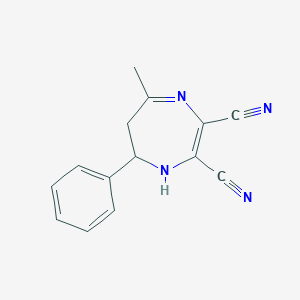

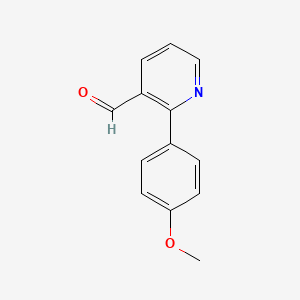

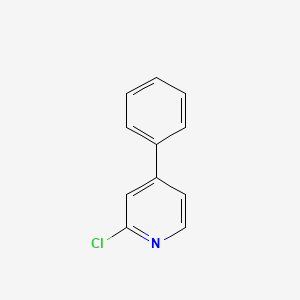

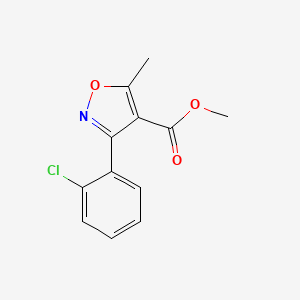

![molecular formula C15H12Cl2O2 B1303190 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone CAS No. 61292-27-1](/img/structure/B1303190.png)

1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone” is a chemical compound with the CAS Number: 61292-27-1. Its molecular formula is C15H12Cl2O2 and it has a molecular weight of 295.16 . The compound is used for research purposes .

Molecular Structure Analysis

The InChI code for “1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone” is 1S/C15H12Cl2O2/c1-10(18)11-3-6-14(7-4-11)19-9-12-2-5-13(16)8-15(12)17/h2-8H,9H2,1H3 . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

The melting point of “1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone” is between 91-93 degrees Celsius . Other physical and chemical properties like solubility, density, etc., are not mentioned in the retrieved documents.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is valued for its potential as a precursor in the synthesis of various pharmacologically active molecules. Its dichlorobenzyl moiety can be leveraged to create new chemical entities that may exhibit antibacterial or antifungal properties due to the presence of chlorine atoms which are often seen in antimicrobial agents .

Agriculture

Within the agricultural sector, 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone could be explored for the development of novel pesticides or herbicides. The dichlorobenzyl group might disrupt the growth of unwanted plants or pests, contributing to the protection of crops .

Material Science

In material science, this compound’s structural features could be utilized in the design of organic semiconductors. Its aromatic core, combined with the electron-withdrawing chloro groups, might influence the charge transport properties in organic photovoltaic cells .

Environmental Science

Environmental science research could benefit from this compound by studying its degradation products and their environmental impact. Understanding its breakdown could inform the development of safer chemicals that minimize ecological disruption .

Analytical Chemistry

1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone: can serve as a standard or reference compound in chromatographic analysis. It could help in the calibration of equipment used to detect similar organic compounds in various samples .

Biochemistry

Lastly, in biochemistry, this compound might be used in enzyme inhibition studies. The dichlorobenzyl group could interact with specific enzymes, potentially leading to the discovery of new inhibitors that can regulate biochemical pathways .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O2/c1-10(18)11-3-6-14(7-4-11)19-9-12-2-5-13(16)8-15(12)17/h2-8H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGSBISIYWRANO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377085 |

Source

|

| Record name | 1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone | |

CAS RN |

61292-27-1 |

Source

|

| Record name | 1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.